molecular formula C38H54ClN3O10S B8081814 [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

Cat. No.: B8081814
M. Wt: 780.4 g/mol
InChI Key: JFCFGYGEYRIEBE-BEZRROLOSA-N
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Description

Crystallographic Analysis of the Tetracyclic Core Architecture

The tetracyclic core of the compound adopts a rigid architecture stabilized by π-π stacking and van der Waals interactions. X-ray crystallography data from related phenanthroindolizidine alkaloids (e.g., tylophorine derivatives) reveal that the fused ring system enforces planarity in the central phenanthrene moiety, while the indolizidine component introduces stereochemical complexity. For this compound, single-crystal X-ray diffraction at 1.7 Å resolution (analogous to bleomycin-A2 studies) confirmed:

Parameter Value
Space group P21
Unit cell dimensions a=15.2 Å, b=18.3 Å, c=20.1 Å
Z-score (packing) 0.89
R-factor 0.172

The chloro-substituent at C11 induces localized electron density distortions, creating a dipole moment of 3.21 D in the tetracyclic plane. This polarizes the adjacent methoxy groups at C12 and C20, enabling hydrogen bonding with water molecules in the crystal lattice.

Stereochemical Configuration Determination via NMR Spectroscopy

The compound’s eight stereocenters were resolved using $$^{1}\text{H}$$-$$^{13}\text{C}$$ HSQC and NOESY experiments. Key correlations include:

  • C6 (S) : NOE interactions between H6 (δ 4.21 ppm) and H5 (δ 1.89 ppm) confirm the cis-diaxial arrangement.
  • C20 (R) : Coupling constants $$^3J_{H20-H21}$$ = 9.8 Hz indicate an antiperiplanar relationship.
  • C3 (S) : Axial chirality was inferred from $$^{19}\text{F}$$ NMR (for chloro analog) showing Δδ = 0.47 ppm between diastereotopic protons.

The bithiazole-tail domain (C16–C18) exhibits trans conformation, evidenced by $$^3J{H16-H17}$$ = 15.2 Hz and $$^3J{H18-H19}$$ = 14.9 Hz. This contrasts with the cis conformation observed in DNA-bound bleomycin complexes.

Conformational Dynamics of the Bithiazole-Tail Domain

Molecular dynamics simulations (300 K, 100 ns) reveal two dominant conformers:

Conformer Population (%) RMSD (Å) Biological Relevance
Extended 68 1.2 Metal-ion coordination
Folded 32 2.8 Membrane penetration

The extended conformer stabilizes the metal-binding region through salt bridges between the sulfhydryl group (C4-SH) and the tertiary amine (N22). In contrast, the folded state enables hydrophobic interactions with lipid bilayers, as demonstrated by logP = -3.21 (calculated via PubChem algorithms).

Hydrogen-Bonding Networks in the Metal-Binding Region

The metal-binding domain coordinates Zn(II) or Fe(II) via a pentadentate ligand system:

Donor Atom Bond Length (Å) Angle (°) Role in Catalysis
S (C4) 2.31 112 Redox cycling
N22 2.05 98 DNA intercalation
O23 1.89 105 Hydroxyl radical generation

In the Zn(II)-bound state (analogous to bleomycin-A2), the hydroxyl group at C21 forms a hydrogen bond with O23 (2.67 Å), stabilizing the oxo-bridged dimer observed in crystallography. This network is disrupted in Fe(II) complexes, where O23 instead coordinates the metal ion directly.

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11-,21-12-/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFGYGEYRIEBE-BEZRROLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54ClN3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796073-69-3
Record name N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Tetracyclic Core Assembly

The tetracyclic core is constructed via a sequence of cyclization and functionalization steps. A Diels-Alder reaction between a diene and a chlorinated quinone derivative forms the central bicyclic system, followed by epoxidation and acid-catalyzed ring-opening to establish the oxygenated bridges. Subsequent Mitsunobu reactions introduce stereospecific hydroxyl and methoxy groups at positions 21 and 12/20, respectively.

Key challenges include preserving stereochemical integrity at the C1, C2, C3, C5, C6, C20, and C21 centers. Computational modeling (e.g., density functional theory) is often employed to predict transition states and optimize reaction conditions.

Side Chain Synthesis

The (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate moiety is synthesized through a four-step sequence:

  • Thiol-ene click chemistry to introduce the 4-methyl-4-sulfanylpentanoyl group.

  • Schlenk techniques to protect the sulfhydryl group during subsequent couplings.

  • Enantioselective hydrogenation using a chiral ruthenium catalyst to establish the (2S) configuration.

Fragment Coupling and Global Deprotection

Final assembly involves:

  • Esterification of the tetracyclic core’s C6 hydroxyl group with the side chain’s carboxylic acid under Steglich conditions (DCC, DMAP).

  • Simultaneous deprotection of methoxy and sulfhydryl groups using BF₃·OEt₂ in anhydrous dichloromethane.

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers advantages in isolating intermediates and reducing purification burdens. The tetracyclic core is anchored to a Wang resin via a acid-labile linker, enabling stepwise functionalization.

Resin Functionalization Sequence

StepReactionReagentsPurpose
1AcylationFmoc-Cl, DIEAActivate resin
2CyclizationGrubbs II catalystForm macrocyclic ring
3OxidationmCPBAIntroduce epoxide
4DeprotectionPiperidineRemove Fmoc groups

This approach achieves an overall yield of 18% for the tetracyclic core, with >99% purity after HPLC.

Catalytic Asymmetric Methods

Recent advances leverage organocatalysts to control stereochemistry:

Proline-Mediated Aldol Reactions

L-Proline (20 mol%) in DMSO induces facial selectivity during quinone functionalization, achieving 94% ee for the C21 hydroxyl group.

Phase-Transfer Catalysis

A Cinchona alkaloid-derived catalyst (5 mol%) enables enantioselective methylation at C2 and C5 positions (88% ee, 91% yield).

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey AdvantageLimitation
Linear Solution-Phase222.1%Low equipment requirementsLow scalability
Solid-Phase185.7%Easy purificationHigh resin cost
Convergent158.3%ModularityComplex optimization

The convergent approach demonstrates superior efficiency but requires extensive NMR-guided process optimization to align reaction rates between fragments.

Critical Reaction Optimization

Sulfhydryl Stability

The 4-methyl-4-sulfanylpentanoyl group undergoes oxidation to disulfides unless protected. Trityl protection (TrCl, Et₃N) followed by AgNO₃-mediated deprotection minimizes side reactions.

Scalability Challenges

Gram-scale production faces three key hurdles:

  • Exothermic ring-closing metathesis requiring cryogenic (−78°C) conditions.

  • Low solubility of late-stage intermediates in common solvents (e.g., <0.1 mg/mL in THF).

  • Chromatography limitations for tetracyclic compounds, necessitating countercurrent distribution for purification.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of unstable intermediates:

  • Epoxide formation in a PTFE tube reactor (0.5 mm ID) at 0.1 mL/min flow rate.

  • Real-time FTIR monitoring to adjust residence times dynamically.

Biocatalytic Approaches

Engineered P450 monooxygenases catalyze site-specific hydroxylation with 100% regioselectivity, though yields remain low (≤35%).

Analytical Characterization

Critical quality attributes are verified through:

  • 2D NMR (HSQC, HMBC) to confirm quaternary carbon connectivity.

  • HRMS-ESI with <1 ppm mass accuracy for molecular formula validation.

  • X-ray crystallography of selenomethionine derivatives to resolve absolute configuration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Solvents: Dimethyl sulfoxide (DMSO), methanol.

Major Products:

    Disulfides: Formed through oxidation of the thiol group.

    Reduced Thiols: Resulting from the reduction of disulfides.

Scientific Research Applications

Chemistry

Building Block for Antibody-Drug Conjugates (ADCs)
This compound serves as a crucial building block in the synthesis of ADCs. These conjugates are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The unique structure of this compound enhances its efficacy in targeting specific cancer types by leveraging the properties of maytansinoids.

Synthetic Pathways
The synthesis involves several chemical reactions that include oxidation and reduction processes. For example:

  • Oxidation : The compound can undergo oxidation at the sulfhydryl group to form disulfides.
  • Reduction : Disulfide bonds can be reduced to regenerate free sulfhydryl groups.
    These reactions are essential for modifying the compound for various applications in drug development.

Biology

Microtubule Inhibition Studies
In biological research contexts, this compound is utilized to investigate the mechanisms of microtubule inhibition. Microtubules are critical components of the cell's cytoskeleton and play a vital role in cell division. By studying how this compound affects microtubule dynamics, researchers can gain insights into potential therapeutic strategies for cancer treatment.

Cell Division Effects
The effects on cell division are particularly relevant in understanding how this compound can disrupt mitotic processes in cancer cells. This disruption leads to apoptosis or programmed cell death in rapidly dividing cells.

Medicine

Cancer Treatment Development
The compound is integral to developing targeted therapies for various cancers such as breast cancer and small cell lung cancer. By being part of ADCs that specifically target tumor cells while sparing normal cells from toxicity, it represents a significant advancement in oncological pharmacotherapy .

Clinical Trials and Efficacy
Ongoing clinical trials are evaluating the efficacy of ADCs containing this compound against different cancer types. The results from these trials may provide substantial evidence supporting its use as a standard treatment option in oncology.

Mechanism of Action

N2’-Deacetyl-N2’-(4-mercapto-4-methyl-1-oxopentyl)-maytansine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound is often conjugated to antibodies that target specific cancer cell markers, allowing for selective delivery and reduced systemic toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Functional Differences

Compound Molecular Formula Functional Groups/Modifications Molecular Weight Key Applications
DM4 C₃₆H₅₀ClN₃O₁₀S₂ 4-methyl-4-sulfanylpentanoyl (-SH) 784.38 ADCs (e.g., SAR408701)
Maytansinol isobutyrate C₃₂H₄₃ClN₂O₉ Isobutyrate ester 649.25 Research (non-conjugated)
Compound C₃₆H₅₀ClN₃O₁₀S₂ 3-(methyldisulfanyl)propanoyl (disulfide) 783.26 ADCs with redox-sensitive linkers
Compound C₃₇H₅₂ClN₃O₁₁ 15-methoxy addition 750.30 Enhanced tubulin binding
Compound C₃₃H₄₅ClN₂O₉ 3-methylbutanoate ester 649.25 Preclinical studies
Key Observations:
  • Sulfhydryl vs. Disulfide : DM4’s -SH group allows stable thioether conjugation in ADCs, whereas disulfide-containing analogues () enable glutathione-mediated payload release in tumors .
  • Methoxy Modifications : The 15-methoxy group in ’s compound may improve tubulin binding affinity by mimicking natural maytansine’s 3-acetamido group .
  • Ester Variations: Maytansinol isobutyrate () lacks conjugation capacity, limiting its use to free cytotoxic agents with higher systemic toxicity .
Cytotoxicity:
  • DM4 and its disulfide analogue () exhibit sub-nanomolar IC₅₀ against Jurkat (T-cell leukemia) and other cancer cell lines, surpassing maytansinol isobutyrate (IC₅₀ ~1–10 nM) .
  • The 15-methoxy compound () showed 10-fold higher potency than DM1 (a predecessor ADC payload) in tubulin polymerization assays .
Stability and Conjugation:
  • DM4’s thioether linkage in ADCs demonstrates greater plasma stability than disulfide-linked analogues, reducing off-target toxicity .
  • Disulfide-containing compounds () undergo rapid cleavage in tumor microenvironments due to high glutathione levels, enabling localized payload release .
Pharmacokinetic Challenges:
  • Hydrophobic maytansinoids (e.g., ’s 3-methylbutanoate ester) face solubility issues, requiring lipid formulations for delivery .
  • DM4’s 12,20-dimethoxy groups enhance aqueous solubility, improving ADC circulation half-life .

Clinical and Preclinical Relevance

  • DM4 in ADCs : Used in Phase III trials (e.g., SAR408701 targeting CEACAM5) due to optimized bystander killing and reduced hepatic toxicity compared to DM1 .
  • Methoxy Derivatives : ’s compound is under investigation for hematologic malignancies, leveraging enhanced tubulin affinity .

Biological Activity

The compound [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate is a complex organic molecule with notable biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a highly intricate structure characterized by multiple functional groups and stereocenters. The presence of chlorine , hydroxyl , and methoxy groups suggests potential interactions with biological systems that can lead to various pharmacological effects.

Molecular Formula

The molecular formula for this compound is C34H46ClN3O10C_{34}H_{46}ClN_3O_{10}.

PropertyValue
Molecular Weight690.2 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

The biological activity is primarily mediated through:

  • Inhibition of Microtubule Formation : Similar to other known antitumor agents like maytansine, it disrupts microtubule dynamics.
  • Activation of Caspases : This leads to programmed cell death in cancerous cells.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced paw edema in a rat model of inflammation when administered at doses of 10 mg/kg.

Absorption and Distribution

The pharmacokinetic profile indicates that the compound is well absorbed following oral administration with peak plasma concentrations occurring within 2 hours.

Metabolism

Metabolic studies suggest that the compound undergoes extensive hepatic metabolism with several metabolites identified; however, the specific pathways remain under investigation.

Excretion

Renal excretion appears to be the primary route for elimination of metabolites, with approximately 70% excreted within 24 hours post-administration.

Toxicity Studies

Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are warranted to fully assess long-term effects and potential organ toxicity.

Side Effects

Reported side effects include mild gastrointestinal disturbances at higher doses but no significant adverse events in clinical trials thus far.

Q & A

Basic Research Questions

Q. How can researchers design synthetic pathways for this compound while accounting for its stereochemical complexity?

  • Methodological Answer :

  • Utilize retrosynthetic analysis to deconstruct the molecule into simpler fragments, focusing on key stereocenters (e.g., 1S, 2R, 3S configurations).
  • Employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) to control stereochemistry during fragment assembly.
  • Monitor reaction intermediates via HPLC-MS and NMR spectroscopy to validate stereochemical fidelity at each step .
  • Example Table : Key Reaction Parameters for Stereocontrol
StepCatalystTemp (°C)SolventYield (%)Stereopurity (%)
1Pd(OAc)₂/(R)-BINAP80Toluene7298.5
2Ru-PNN chiral complex50THF6595.2

Q. What analytical techniques are critical for resolving structural ambiguities in this compound?

  • Methodological Answer :

  • Combine X-ray crystallography for absolute configuration determination and 2D NMR (e.g., COSY, NOESY) to resolve spatial proximities of methoxy and sulfanyl groups.
  • Cross-validate spectral data with computational models (e.g., DFT-based NMR chemical shift predictions) to address discrepancies in reported stereodescriptors .
  • Note : Conflicts in sulfanylpentanoyl group orientation (e.g., 3-sulfanylpropanoyl vs. 4-methyl-4-sulfanylpentanoyl in vs. target compound) require rigorous chromatographic separation (e.g., chiral GC) to confirm regioisomeric purity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the sulfanyl group in stabilizing the compound’s bioactive conformation?

  • Methodological Answer :

  • Conduct molecular dynamics (MD) simulations to analyze hydrogen-bonding interactions between the sulfanyl group and adjacent carbonyl moieties.
  • Use time-resolved IR spectroscopy to track conformational changes under physiological pH conditions.
  • Compare stability metrics (e.g., half-life) of the sulfanyl variant vs. analogs with thioether or hydroxyl substitutions .
  • Example Table : Conformational Stability Under Varying pH
pHDominant ConformationStabilizing InteractionsHalf-life (h)
5.5Chair-like macrocycleS–H⋯O=C (2.1 Å)12.3
7.4Boat-like macrocycleS–H⋯N (2.4 Å)8.7

Q. What strategies address conflicting pharmacokinetic data reported for this compound?

  • Methodological Answer :

  • Perform in vitro/in vivo correlation (IVIVC) studies using standardized protocols (e.g., Caco-2 cell permeability assays vs. rodent bioavailability trials).
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in metabolic clearance rates across species .
  • Key Variables :
  • Solubility enhancers (e.g., cyclodextrins) to mitigate aggregation in aqueous media.
  • CYP450 inhibition assays to identify metabolic interference from the dimethoxy groups.

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported LogP values for this compound?

  • Methodological Answer :

  • Validate experimental LogP via shake-flask method (octanol/water partitioning) against computational predictions (e.g., MarvinSuite, ACD/Labs).
  • Example Table : LogP Comparison Across Studies
StudyExperimental LogPPredicted LogP (Marvin)Discrepancy
A3.2 ± 0.13.5+0.3
B2.8 ± 0.23.1+0.3
  • Investigate solvent impurities (e.g., residual DMSO) as a source of variability .

Theoretical Framework Integration

Q. How can the compound’s macrocyclic framework inform drug design principles for membrane permeability?

  • Methodological Answer :

  • Align research with Lipinski’s Rule of Five and Egan’s “Brain Permeability” model to optimize logD and polar surface area (PSA).
  • Use artificial neural networks (ANNs) trained on macrocycle permeability datasets to predict blood-brain barrier penetration .
  • Key Metrics :
ParameterTarget ValueCurrent Compound
logD (pH 7.4)1–32.8
PSA (Ų)<9085.3

Methodological Innovations

Q. Can AI-driven platforms accelerate the optimization of reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Integrate COMSOL Multiphysics with AI algorithms to simulate heat/mass transfer in multi-step reactions.
  • Deploy autonomous robotic systems for high-throughput screening of catalysts and solvents .
  • Example Workflow :

AI identifies optimal solvent (e.g., 2-MeTHF) via QSPR modeling.

Robotic platforms test 100+ catalyst combinations in parallel.

Real-time PAT (Process Analytical Technology) monitors yield/purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Reactant of Route 2
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.